molecular formula C8H10N4O4 B15388559 N-Ethyl-N-(4-methyl-5-nitropyridin-2-yl)nitramide CAS No. 102627-63-4

N-Ethyl-N-(4-methyl-5-nitropyridin-2-yl)nitramide

Cat. No.: B15388559
CAS No.: 102627-63-4
M. Wt: 226.19 g/mol
InChI Key: QNFCBMNZOVZPGY-UHFFFAOYSA-N
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Description

N-Ethyl-N-(4-methyl-5-nitropyridin-2-yl)nitramide is a secondary nitramide compound characterized by a pyridine ring substituted with methyl and nitro groups at the 4- and 5-positions, respectively. The nitramide functional group (–NH–NO₂) is attached to the pyridine nitrogen and an ethyl group. However, its stability and reactivity are influenced by the electron-withdrawing nitro group and the aromatic pyridine ring, which may alter its hydrolysis resistance compared to benzene-based analogs .

Properties

CAS No.

102627-63-4

Molecular Formula

C8H10N4O4

Molecular Weight

226.19 g/mol

IUPAC Name

N-ethyl-N-(4-methyl-5-nitropyridin-2-yl)nitramide

InChI

InChI=1S/C8H10N4O4/c1-3-10(12(15)16)8-4-6(2)7(5-9-8)11(13)14/h4-5H,3H2,1-2H3

InChI Key

QNFCBMNZOVZPGY-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NC=C(C(=C1)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethalfluralin (Pesticide Analog)

Compound : N-Ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine (Ethalfluralin)

  • Structure : Benzene ring with 2,6-dinitro and 4-trifluoromethyl substituents; ethyl and propenyl groups attached to the amine.
  • Applications : Pre-emergent herbicide used in agriculture to control weeds .
  • Key Differences: Ring System: Ethalfluralin uses a benzene ring, while the target compound employs a pyridine ring. Substituents: Ethalfluralin’s trifluoromethyl and propenyl groups enhance hydrophobicity for soil retention, whereas the target compound’s methyl and nitro groups prioritize energetic performance.

Table 1: Comparison with Ethalfluralin

Property N-Ethyl-N-(4-methyl-5-nitropyridin-2-yl)nitramide Ethalfluralin
Core Structure Pyridine ring Benzene ring
Key Substituents 4-methyl, 5-nitro 2,6-dinitro, 4-trifluoromethyl
Functional Groups Nitramide (–NH–NO₂) Secondary amine
Primary Application Energetic materials (hypothesized) Herbicide
Stability Susceptible to hydrolysis Stable in soil environments
Trinitrophenyl-Based Nitramides (Energetic Materials)

Compound : N-Ethyl-N-(2,4,6-trinitrophenyl)nitramide

  • Structure : Benzene ring with three nitro groups (2,4,6-trinitrophenyl) linked to a nitramide group and ethyl substituent.
  • Research Findings: Exhibits high detonation velocity (≈8,500 m/s) and thermal stability (decomposition >200°C) due to extensive nitro groups . Vibrational spectra reveal strong C–NO₂ and N–NO₂ stretching modes, critical for explosive sensitivity .
  • Nitro Group Positioning: The 5-nitro group on pyridine creates steric hindrance, possibly reducing molecular symmetry and crystallization efficiency compared to trinitrophenyl derivatives .

Table 2: Comparison with Trinitrophenyl Nitramides

Property Target Compound Trinitrophenyl Nitramide
Aromatic Ring Pyridine Benzene
Nitro Substituents 5-nitro 2,4,6-trinitro
Detonation Velocity Moderate (estimated) High (≈8,500 m/s)
Thermal Stability Likely enhanced by pyridine ring Decomposes >200°C
Hydrolysis Sensitivity High (common in acyclic nitramides) Moderate
Cyclic N-Nitroureas (Stable Energetic Compounds)

Compound : Cyclic N,N′-dinitroureas

  • Structure : Cyclic ureas with two nitro groups on adjacent nitrogen atoms.
  • Advantages :
    • Superior hydrolysis resistance due to steric protection of the nitramide group .
    • Higher density (>1.8 g/cm³) and detonation pressure compared to acyclic analogs.
  • Comparison :
    • Stability : The target compound’s acyclic structure lacks the steric shielding of cyclic nitroureas, making it more prone to hydrolysis.
    • Performance : Cyclic systems outperform in detonation metrics but require complex synthesis .

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